molecular formula C16H9N4NaO5S B12777805 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt CAS No. 72102-77-3

2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt

Cat. No.: B12777805
CAS No.: 72102-77-3
M. Wt: 392.3 g/mol
InChI Key: BZULOOIEZNUINB-UHFFFAOYSA-M
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Description

2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphtho-triazole core, a sulfonic acid group, and a nitrophenyl substituent. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt typically involves multiple steps, including the formation of the naphtho-triazole core, sulfonation, and nitration reactions The process begins with the cyclization of appropriate precursors to form the naphtho-triazole structure

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonic acid group.

Scientific Research Applications

2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and influence cellular processes. The nitrophenyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, sodium salt
  • 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-methylphenyl)-, sodium salt
  • 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-chlorophenyl)-, sodium salt

Uniqueness

Compared to similar compounds, 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-nitrophenyl)-, sodium salt is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where specific interactions and reactions are required.

Properties

CAS No.

72102-77-3

Molecular Formula

C16H9N4NaO5S

Molecular Weight

392.3 g/mol

IUPAC Name

sodium;2-(4-nitrophenyl)benzo[e]benzotriazole-5-sulfonate

InChI

InChI=1S/C16H10N4O5S.Na/c21-20(22)11-7-5-10(6-8-11)19-17-14-9-15(26(23,24)25)12-3-1-2-4-13(12)16(14)18-19;/h1-9H,(H,23,24,25);/q;+1/p-1

InChI Key

BZULOOIEZNUINB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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